molecular formula C26H26N6O3S B4320322 {4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE

{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE

Cat. No.: B4320322
M. Wt: 502.6 g/mol
InChI Key: KALHNFJVFWZMKW-UHFFFAOYSA-N
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Description

{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE is a complex organic compound that features a combination of pyrazole, nitrophenyl, thiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with the nitrophenyl and piperazine units. Common reagents used in these reactions include hydrazine, thioamides, and various aryl halides. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrobenzene: Lacks the thiazole and piperazine moieties.

    4-(2-methyl-1,3-thiazol-4-yl)benzoic acid: Lacks the pyrazole and nitrophenyl groups.

    1-(4-nitrophenyl)piperazine: Lacks the pyrazole and thiazole moieties.

Uniqueness

{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O3S/c1-17-14-18(2)31(28-17)25-15-22(8-9-24(25)32(34)35)29-10-12-30(13-11-29)26(33)21-6-4-20(5-7-21)23-16-36-19(3)27-23/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALHNFJVFWZMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CSC(=N5)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE
Reactant of Route 2
Reactant of Route 2
{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE
Reactant of Route 3
Reactant of Route 3
{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE
Reactant of Route 4
Reactant of Route 4
{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE
Reactant of Route 5
Reactant of Route 5
{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE
Reactant of Route 6
Reactant of Route 6
{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANONE

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